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molecular formula C8H11IN2O2S B567509 tert-Butyl (5-iodothiazol-4-yl)carbamate CAS No. 1258934-68-7

tert-Butyl (5-iodothiazol-4-yl)carbamate

Cat. No. B567509
M. Wt: 326.152
InChI Key: NBJGKNFRGXTADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703961B2

Procedure details

1033 mg (4.59 mmol) of N-iodosuccinimide are introduced into a solution of 800 mg (3.99 mmol) of tert-butyl N-(1,3-thiazol-4-yl)carbamate in 40 ml of dichloroethane, and the reaction mixture is heated under reflux for 2 h. After cooling, the mixture is washed twice with water and with saturated sodium thiosulfate solution. The combined organic phases are dried over sodium sulfate, evaporated in vacuo, and the residue is purified by flash chromatography on silica gel (eluent: cyclohexane/ethyl acetate 8/2 to 1/1), giving 1.19 g (3.43 mmol, 85%) of tert-butyl N-(5-iodo-1,3-thiazol-4-yl)carbamate as white crystals after crystallisation from diethyl ether; ESI-MS: m/e: 327 ([M+H]+).
Quantity
1033 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[S:9]1[CH:13]=[C:12]([NH:14][C:15](=[O:21])[O:16][C:17]([CH3:20])([CH3:19])[CH3:18])[N:11]=[CH:10]1>ClC(Cl)C>[I:1][C:13]1[S:9][CH:10]=[N:11][C:12]=1[NH:14][C:15](=[O:21])[O:16][C:17]([CH3:18])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
1033 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
800 mg
Type
reactant
Smiles
S1C=NC(=C1)NC(OC(C)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture is washed twice with water and with saturated sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography on silica gel (eluent: cyclohexane/ethyl acetate 8/2 to 1/1)

Outcomes

Product
Name
Type
product
Smiles
IC1=C(N=CS1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.43 mmol
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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